6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime
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Overview
Description
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime is an organic compound belonging to the thiochromen family This compound is characterized by the presence of a thiochromen ring system, which is a sulfur-containing heterocyclic structure The oxime functional group is attached to the 4-one position of the thiochromen ring, and a methyl group is attached to the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime typically involves the following steps:
Formation of the Thiochromen Ring: The initial step involves the formation of the thiochromen ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 6th position of the thiochromen ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Oxime Formation: The final step involves the conversion of the 4-one group to the oxime. This can be achieved by reacting the 4-one compound with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxime group can yield the corresponding amine. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Hydroxylamine hydrochloride, sodium hydroxide, pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various oxime derivatives.
Scientific Research Applications
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiochromen ring system may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3-dihydro-4H-thiochromen-4-one
- 6-fluoro-2,3-dihydro-4H-thiochromen-4-one
- 6-methylthiochroman-4-one
Uniqueness
6-methyl-2,3-dihydro-4H-thiochromen-4-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties. The methyl group at the 6th position also contributes to its uniqueness by influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(NE)-N-(6-methyl-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-2-3-10-8(6-7)9(11-12)4-5-13-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXVJKMORSSTJ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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